6-Benzyloxy-2-naphthylboronic acid
Overview
Description
6-Benzyloxy-2-naphthylboronic acid is an organoboron compound with the molecular formula C17H15BO3 and a molecular weight of 278.11 g/mol . It is a derivative of naphthalene, featuring a benzyloxy group at the 6-position and a boronic acid group at the 2-position. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of 6-Benzyloxy-2-naphthylboronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as this compound) transfers a formally nucleophilic organic group from boron to palladium . This is preceded by an oxidative addition step where palladium donates electrons to form a new Pd-C bond .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond . This is a critical step in the synthesis of complex organic molecules, making this compound a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki-Miyaura coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The stability and reactivity of the organoboron reagent can also be tailored for application under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxy-2-naphthylboronic acid typically involves the following steps :
Starting Material: 6-Benzyloxy-2-bromonaphthalene.
Reaction with n-Butyllithium: The starting material is treated with n-butyllithium in tetrahydrofuran at -78°C for 10 minutes.
Addition of Triisopropyl Borate: Triisopropyl borate is then added to the reaction mixture, which is maintained at -78°C for 1.75 hours.
Acidic Work-Up: The reaction mixture is treated with hydrochloric acid to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Benzyloxy-2-naphthylboronic acid primarily undergoes the following types of reactions :
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
6-Benzyloxy-2-naphthylboronic acid has several applications in scientific research :
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.
Biology: Potential use in the development of biologically active molecules.
Medicine: Research into its potential as a building block for pharmaceuticals.
Industry: Used in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Benzyloxy-2-naphthylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the benzyloxy group can influence the electronic properties of the molecule, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(6-phenylmethoxynaphthalen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BO3/c19-18(20)16-8-6-15-11-17(9-7-14(15)10-16)21-12-13-4-2-1-3-5-13/h1-11,19-20H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHAZMUBLCEMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383273 | |
Record name | [6-(Benzyloxy)naphthalen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152915-83-8 | |
Record name | [6-(Benzyloxy)naphthalen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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